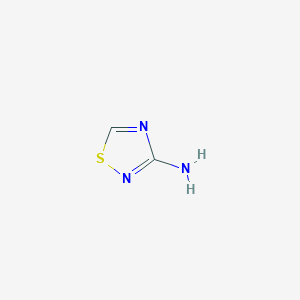

1,2,4-Thiadiazol-3-amine

Vue d'ensemble

Description

1,2,4-Thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with appropriate reagents. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4-Thiadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Applications

1,2,4-Thiadiazol-3-amine derivatives have shown significant promise in the pharmaceutical industry due to their diverse biological activities.

Antimicrobial Activity

Numerous studies highlight the antimicrobial properties of 1,2,4-thiadiazole derivatives. For instance:

- A series of compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics like ampicillin .

- The compound 2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole (megazol) has been identified as a potent anti-trypanosomal agent against Trypanosoma cruzi and Trypanosoma brucei, although concerns regarding toxicity have limited its clinical application .

Anticancer Properties

Research indicates that 1,2,4-thiadiazole derivatives exhibit cytostatic effects against various cancer cell lines. A notable example includes:

- The synthesis of novel derivatives that showed promising results in inhibiting tumor growth in vitro. These compounds often target specific pathways involved in cancer cell proliferation .

Anti-inflammatory and Analgesic Effects

Compounds containing the 1,2,4-thiadiazole moiety have been investigated for their anti-inflammatory properties. For example:

- Certain derivatives were found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .

Agricultural Applications

In agriculture, 1,2,4-thiadiazole derivatives have been explored for their potential as agrochemicals.

Pesticidal Activity

Thiadiazole compounds have demonstrated efficacy as pesticides. Key findings include:

- Research has shown that certain thiadiazole derivatives possess molluscicidal properties effective against agricultural pests such as snails and slugs .

- Additionally, studies have indicated that these compounds can act as fungicides, effectively controlling pathogenic fungi in crops .

Material Science Applications

The unique chemical properties of 1,2,4-thiadiazoles make them suitable for various applications in material science.

Corrosion Inhibitors

Research has indicated that thiadiazole compounds can be used as corrosion inhibitors for metals. They function by forming a protective layer on metal surfaces:

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| Thiadiazole A | 85% | Acidic solution |

| Thiadiazole B | 75% | Alkaline solution |

This property is particularly valuable in industries where metal integrity is critical .

Mécanisme D'action

The mechanism of action of 1,2,4-thiadiazol-3-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular pathways can vary depending on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

1,2,4-Thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,3-thiadiazole. While all these compounds share a common thiadiazole ring, their chemical properties and biological activities can differ significantly:

1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

1,2,3-Thiadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific ring structure and the presence of an amino group, which allows for a wide range of chemical modifications and applications .

Activité Biologique

1,2,4-Thiadiazol-3-amine is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,2,4-thiadiazole derivative has been particularly noted for its potential in drug development due to its unique structural features that confer various biological activities.

Key Structural Features

- Thiadiazole Ring : The presence of the =N-C-S- moiety contributes to its biological activity.

- Aromaticity : The aromatic character of the thiadiazole ring enhances stability and interaction with biological targets.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against a range of pathogens. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate to Good | |

| Bacillus cereus | Good |

Recent studies have highlighted that modifications to the thiadiazole structure can enhance its antibacterial efficacy. For instance, derivatives with specific substitutions on the aromatic ring showed improved activity against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Research indicates that this compound can induce cytotoxic effects in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiadiazole derivatives to inhibit cell proliferation and induce apoptosis in cancer cells.

| Cancer Cell Line | Activity | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | Cytotoxic | |

| MCF-7 (Breast Cancer) | Cytotoxic | |

| A549 (Lung Cancer) | Moderate |

In some studies, this compound derivatives were found to exhibit synergistic effects when combined with other chemotherapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of 1,2,4-thiadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and cefazolin.

- Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death.

Propriétés

IUPAC Name |

1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAJRHEDWDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604112 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-89-6 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1,2,4-Thiadiazol-3-amine derivatives interact with metal surfaces to inhibit corrosion?

A1: Research suggests that this compound derivatives act as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. [] This adsorption is driven by the electron-donating properties of the molecule, particularly from sites with high electron density. Density Functional Theory (DFT) calculations have shown a correlation between the inhibition efficiency (%IE) and molecular properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). [] A higher EHOMO, indicating a greater tendency to donate electrons, is associated with stronger adsorption and therefore better inhibition. []

Q2: How does the structure of this compound derivatives influence their corrosion inhibition efficiency?

A2: The structure of this compound derivatives significantly impacts their corrosion inhibition efficiency. For example, the presence of electron-donating groups, such as -NH2 and phenyl rings, enhances the electron density of the molecule, leading to stronger adsorption onto the metal surface and better corrosion inhibition. [] Researchers have developed Quantitative Structure-Activity Relationship (QSAR) equations to predict the corrosion inhibition efficiency of different this compound derivatives based on their molecular structure. [] This highlights the importance of understanding the relationship between structure and activity for designing more effective corrosion inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.